Studies have demonstrated that tafluprost is effective in reducing IOP. A clinical trial involving patients with open-angle glaucoma found that tafluprost 0.0015% administered once daily produced a significant reduction in IOP compared to placebo after three months of treatment []. Similar findings were reported in other studies, suggesting tafluprost's potential as a glaucoma medication.
It's important to remember that the study referenced above investigated the use of tafluprost in horses, not humans. While it provides evidence for IOP reduction, further research is needed to confirm its efficacy and safety in human glaucoma patients.
Research has also identified potential limitations and side effects associated with tafluprost use. A study evaluating tafluprost in horses reported ocular surface complications such as chemosis (eye swelling), episcleral injection (redness), and blepharospasm (excessive blinking) []. These side effects highlight the need for further investigation into the safety profile of tafluprost in humans.
Irritant;Health Hazard